Brevitaxin
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Overview
Description
Brevitaxin is a natural product found in Taxus chinensis, Taxus brevifolia, and other organisms with data available.
Scientific Research Applications
Development of Diagnostic and Testing Methods
Fluorescence-Based Synaptosome Binding Assay : McCall et al. (2012) developed a novel fluorescent synaptosome binding assay for brevetoxin receptor, using BODIPY(®)-conjugated PbTx-2 as the labeled ligand. This method offers a quicker, less expensive, and safer alternative to the traditional radioligand competition assay, without generating radioactive waste (McCall, Jacocks, Baden, & Bourdelais, 2012).
Application in Receptor-Binding Assays : Another study by McCall et al. (2014) further developed this fluorescence-based assay for both brevetoxin and ciguatoxin, enabling efficient measurement of toxins in Karenia brevis cultures and determining their affinity to voltage-sensitive sodium channels (McCall, Jacocks, Niven, Poli, Baden, & Bourdelais, 2014).
Insights into Toxicological Effects
DNA Damage and Apoptosis Induction : Research by Murrell and Gibson (2009) indicates that brevetoxins can affect cell proliferation in a dose-dependent manner, cause significant DNA damage, and induce apoptosis in Jurkat E6-1 cells, highlighting their genotoxic potential (Murrell & Gibson, 2009).
Airway Responses and Asthma-Like Symptoms : Abraham et al. (2005) found that aerosolized brevetoxins can cause bronchoconstriction and affect mucociliary clearance, especially in individuals with pre-existing airway diseases like asthma (Abraham, Bourdelais, Sabater, Ahmed, Lee, Serebriakov, & Baden, 2005).
Protection Against DNA Damage : A study by Sayer et al. (2005) demonstrated that brevenal, a brevetoxin antagonist, can protect human lymphocytes from DNA damage induced by brevetoxins, suggesting potential therapeutic applications (Sayer, Hu, Bourdelais, Baden, & Gibson, 2005).
Development of Therapeutic Agents and Countermeasures
- Brevenal as a Therapeutic Agent : Bourdelais et al. (2005) isolated a compound named brevenal from Karenia brevis, which competitively displaces brevetoxin from its binding site and antagonizes its toxic effects. Brevenal's structure and biological activity open avenues for therapeutic uses (Bourdelais, Jacocks, Wright, Bigwarfe, & Baden, 2005).
Properties
Molecular Formula |
C30H30O7 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(16S,17S)-16-(4-hydroxy-3-methoxyphenyl)-17-(hydroxymethyl)-7,7-dimethyl-13-propan-2-yl-15,18-dioxatetracyclo[9.8.0.03,8.014,19]nonadeca-1(19),2,4,8,11,13-hexaene-6,10-dione |
InChI |
InChI=1S/C30H30O7/c1-15(2)18-12-19-20(10-16-7-9-26(34)30(3,4)21(16)13-23(19)33)29-28(18)37-27(25(14-31)36-29)17-6-8-22(32)24(11-17)35-5/h6-13,15,25,27,31-32H,14H2,1-5H3/t25-,27-/m0/s1 |
InChI Key |
STCQKVIMCUPRKK-BDYUSTAISA-N |
Isomeric SMILES |
CC(C)C1=C2C(=C3C=C4C=CC(=O)C(C4=CC(=O)C3=C1)(C)C)O[C@H]([C@@H](O2)C5=CC(=C(C=C5)O)OC)CO |
Canonical SMILES |
CC(C)C1=C2C(=C3C=C4C=CC(=O)C(C4=CC(=O)C3=C1)(C)C)OC(C(O2)C5=CC(=C(C=C5)O)OC)CO |
Synonyms |
brevitaxin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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